2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide - 1029724-26-2

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide

Catalog Number: EVT-3106907
CAS Number: 1029724-26-2
Molecular Formula: C21H28N4O3
Molecular Weight: 384.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-one

Compound Description: This compound, also known as compound 7 in its respective study [], exhibits potent dual-target activities against acetylcholinesterase and monoamine oxidase B, along with demonstrable σ1/σ2 receptor affinity [].

6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one

Compound Description: Identified as compound 20 in the study [], this molecule demonstrates nanomolar affinity for the σ1 receptor (Ki = 27.2 nM), with a 28-fold selectivity over the σ2 receptor []. Furthermore, it shows dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, indicating a potential multi-target profile [].

6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one

Compound Description: This molecule, designated as compound 12 in the research [], displays potent affinity for the σ1 receptor, demonstrating near-equipotency to the established σ1 receptor antagonist S1RA [].

(4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide (5a–b)

Compound Description: These compounds serve as starting materials for synthesizing a diverse range of heterocyclic compounds with potential anti-inflammatory and analgesic properties [, ].

Relevance: While structurally distinct from 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-ethoxyphenyl)acetamide, they highlight the use of pyrimidine derivatives in medicinal chemistry, particularly for targeting inflammatory pathways. Further derivatization of these initial compounds led to molecules with significant COX-2 inhibitory activity, suggesting a potential avenue for developing novel analgesics and anti-inflammatory agents [, ].

N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo- difuran-2-carboxamide (7a–b)

Compound Description: This family of compounds represents a series of thiazolopyrimidine derivatives synthesized from (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide (5a–b) [, ].

Relevance: Although not directly comparable in structure to 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-ethoxyphenyl)acetamide, these compounds emphasize the exploration of structurally related heterocyclic systems for potential biological activity. They demonstrate the feasibility of modifying pyrimidine-based scaffolds to incorporate other heterocycles, such as thiazoles, which may influence their pharmacological profiles [, ].

N-(2-(methyl-thio) pyrimidine)-3-methylbenzodifuran-2-carbimidoylchloride (9a–b)

Compound Description: These compounds are intermediates in the synthesis of more complex heterocyclic systems [, ]. They are derived from (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide (5a–b), showcasing the versatility of this scaffold for chemical modification [, ].

N-(2, 6 -di(piperazine or morpholine)pyrimidine)-1-(3-methylbenzodifuran)-1-(piperazine or morpholine) methanimine(10a–d)

Compound Description: This series of compounds, derived from (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide (5a–b), exhibited the most potent COX-2 inhibitory activity among all synthesized compounds in their respective study, displaying high selectivity indices (99–90) [, ]. They also demonstrated promising analgesic and anti-inflammatory activities, comparable to the standard drug sodium diclofenac [, ].

8-(methylbenzodifuran)-thiazolopyrimido[1,6-a][1,3,5]triazine-3,5-dione (11a –b)

Compound Description: These compounds represent a specific class of thiazolopyrimidotriazines synthesized from (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide (5a–b) [, ]. Their synthesis aimed to explore the pharmacological potential of incorporating a triazine ring into the existing scaffold.

8-(3-methyl benzodifuran)-thiazolopyrimido[6,1-d][1,3,5]oxadiazepine-trione (12a–b)

Compound Description: This set of compounds represents a distinct class of thiazolopyrimidooxadiazepines synthesized from (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide (5a–b) [, ].

2,10 -di(sub-benzylidene)-8-(3-methylbenzodifuran)-thiazolopyrimido[6,1-d][1,3,5]oxadiazepine-3,5,11- trione (13a–f)

Compound Description: These compounds, derived from (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide (5a–b) [, ], demonstrated significant COX-2 inhibitory activity with high selectivity indices (99–90) [, ]. Notably, they exhibited promising analgesic and anti-inflammatory activity comparable to sodium diclofenac [, ].

N2‐(phenoxyacetyl)‐N‐[4‐(1‐piperidinylcarbonyl)benzyl]glycinamide (14)

Compound Description: This compound demonstrated anti-HIV-1 activity by binding to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein [].

2‐(4‐{[3‐(4‐fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7)

Compound Description: Identified as compound 7 in its study [], this molecule exhibited potent antiviral activity against HIV-1 by interacting directly with the HIV-1 MA protein and competing with PI(4,5)P2 for binding []. This interaction disrupts viral assembly and reduces the production of new virus particles []. Compound 7 displays broad neutralizing activity against various HIV-1 group M isolates [].

3‐(2‐ethoxyphenyl)‐5‐[[4‐(4‐nitrophenyl)piperazin‐1‐yl]methyl]‐1,2,4‐oxadiazole (17)

Compound Description: This compound demonstrated antiviral activity against HIV-1 in primary human cells []. It was identified through a virtual screen targeting the PI(4,5)P2 binding site of the HIV-1 MA protein [].

N‐[4‐ethoxy‐3‐(1‐piperidinylsulfonyl)phenyl]‐2‐(imidazo[2,1‐b][1,3]thiazol‐6‐yl)acetamide (18)

Compound Description: This compound exhibited antiviral activity against HIV-1 in primary human cells []. It was identified in a virtual screen targeting the PI(4,5)P2 binding site of the HIV-1 MA protein [].

tert-butyl-2-(6-([2-(acetylamino)-1,3-benzothiazol-4-yl]oxy)pyrimidin-4-yl)-5-(trifluoromethyl)phenylcarbamate (AMG8163)

Compound Description: This molecule is a potent and selective TRPV1 antagonist, effectively blocking the activation of the receptor by various stimuli, including capsaicin, protons, and heat []. AMG8163 demonstrated in vivo efficacy in a rat model of capsaicin-induced flinch []. Similar to other TRPV1 antagonists, AMG8163 also exhibited hyperthermic effects [].

(S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide (acetamide impurity)

Compound Description: This compound is an identified impurity in the synthesis of Afatinib Dimaleate, an epidermal growth factor receptor inhibitor [].

1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one (hydroxy impurity)

Compound Description: This compound is a degradation impurity identified during the synthesis of Afatinib Dimaleate, an epidermal growth factor receptor inhibitor [].

Afatinib N-Oxide

Compound Description: This compound is an identified impurity in the synthesis of Afatinib Dimaleate, an epidermal growth factor receptor inhibitor [].

N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine (Intermediate-1)

Compound Description: This compound serves as a key intermediate in the synthesis of Afatinib Dimaleate, an epidermal growth factor receptor inhibitor [].

Curcumin (1)

Compound Description: Curcumin, a natural polyphenol found in turmeric, exhibited inhibitory activity against Helicobacter pylori shikimate dehydrogenase (HpSDH) with an IC50 of 15.4 μM []. It also displayed antibacterial activity against H. pylori with a minimum inhibitory concentration (MIC) of 16 μg/mL [].

3‐(2‐naphthyloxy)‐4‐oxo‐2‐(trifluoromethyl)‐4H‐chromen‐7‐yl 3‐chlorobenzoate (2)

Compound Description: This compound demonstrated inhibitory activity against HpSDH with an IC50 of 3.9 μM []. It exhibited a noncompetitive inhibition pattern against HpSDH with respect to both shikimate and NADP [].

Butyl 2‐{[3‐(2‐naphthyloxy)‐4‐oxo‐2‐(trifluoromethyl)‐4H‐chromen‐7‐yl]oxy}propanoate (3)

Compound Description: This compound showed inhibitory activity against HpSDH with an IC50 of 13.4 μM []. Kinetic analysis revealed a noncompetitive inhibition pattern with respect to shikimate and a competitive inhibition mode with respect to NADP [].

2‐({2‐[(2‐{[2‐(2,3‐dimethylanilino)‐2‐oxoethyl]sulfanyl}‐1,3‐benzothiazol‐6‐yl)amino]‐2‐oxoethyl}sulfanyl)‐N‐(2‐naphthyl)acetamide (4)

Compound Description: This compound exhibited potent inhibitory activity against HpSDH with an IC50 of 2.9 μM []. Kinetic studies indicated a competitive inhibition pattern with respect to shikimate and a noncompetitive inhibition mode with respect to NADP [].

Maesaquinone diacetate (5)

Compound Description: This compound displayed inhibitory activity against HpSDH with an IC50 of 3.5 μM and exhibited a noncompetitive inhibition pattern with respect to both shikimate and NADP []. It also showed antibacterial activity against H. pylori with an MIC of 32 μg/mL [].

2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) [, ]

Compound Description: Alachlor is a pre-emergence herbicide widely used for controlling annual grasses and broadleaf weeds in various crops, including soybeans [, ]. It acts by inhibiting root and shoot growth in susceptible plant species [, ].

Relevance: While structurally distinct from 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-ethoxyphenyl)acetamide, Alachlor's inclusion in herbicidal compositions alongside other compounds like methyl (E) -4- [2-chloro-5- (4-chloro-5-difluoro-methoxy-1-methylpyrazole-3-yl) -4-fluorophenoxy] -3-methoxy-but-2-enoate suggests a potential synergistic effect []. This emphasizes the significance of exploring combinations of structurally diverse molecules for enhanced herbicidal efficacy.

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide (metolachlor) [, ]

Compound Description: Metolachlor is a widely used herbicide for controlling grasses and broadleaf weeds in various crops, including soybeans and corn [, ]. It acts by inhibiting cell division and elongation in susceptible plants, ultimately leading to their death [, ].

Relevance: Despite being structurally different from 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-ethoxyphenyl)acetamide, Metolachlor's inclusion in herbicide formulations, particularly alongside imazaquin in certain instances [], highlights the significance of exploring combinations with structurally distinct compounds for potentially synergistic herbicidal effects.

N- {2 - [((2S) -3 - {[1- (4-chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4-hydroxyphenyl} acetamide

Compound Description: This compound acts as a CCR1 antagonist and has been investigated for its potential in treating respiratory diseases, particularly chronic obstructive pulmonary disease (COPD) and asthma [, ].

N- {5-chloro-2 - [((2S) -3 - [[1- (4-chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4-hydroxyphenyl} acetamide

Compound Description: This molecule acts as a CCR1 antagonist and has been studied for its potential in treating respiratory diseases, particularly chronic obstructive pulmonary disease (COPD) and asthma [].

N- {5-chloro-2 - [((2S) -3 - {[1- (4-chlorobenzyl) piperidin-4-yl] amino} -2-hydroxypropyl) oxy] -4-hydroxyphenyl} acetamide

Compound Description: This compound is a CCR1 antagonist investigated for its potential in treating respiratory diseases, specifically chronic obstructive pulmonary disease (COPD) and asthma [].

N- {5-chloro-2 - [((2S) -3 - {[1- (4-chlorobenzyl) piperidin-4-yl] amino} -2-hydroxypropyl) oxy] -4-hydroxyphenyl} propaneamide

Compound Description: This molecule, a CCR1 antagonist, has been investigated for its potential in treating respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma [].

N- {5-chloro-2 - [((2S) -3 - {[1- (4-chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4-hydroxyphenyl} propanamide

Compound Description: This compound is a CCR1 antagonist explored for its potential in treating respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma [].

(R) -1- [5 - ((R) -cyclohexyl-hydroxy-phenyl-methyl) - [, , ] oxadiazol-2-ylmethyl] -3- (4-fluoro-phenoxy) -1-azonia bicyclo [2.2.2] octane X

Compound Description: This compound acts as a muscarinic receptor antagonist and has been investigated in combination therapies for respiratory diseases [].

(R) -1- [3 - ((R) -cyclohexyl-hydroxy-phenyl-methyl) -isoxazol-5-ylmethyl] -3- (3-fluoro-phenoxy) -1-azonia-bicyclo [2.2.2] octane X

Compound Description: This compound exhibits muscarinic receptor antagonist activity and has been investigated as a potential therapeutic for respiratory diseases [].

(R) -3- (3-fluoro-4-methyl-phenoxy) -1- [3- (hydroxy-diphenyl-methyl) -isoxazol-5-ylmethyl] -1-azonia-bicyclo [2.2.2] octane X

Compound Description: This compound is a muscarinic receptor antagonist that has been investigated for potential use in treating respiratory diseases [].

(R) -3- (3-Fluoro-phenylsulfanyl) -1- [3- (hydroxy-diphenyl-methyl) -isoxazol-5-ylmethyl] -1-azonia-bicyclo [2.2.2] octane

Compound Description: This molecule functions as a muscarinic receptor antagonist and has been investigated for its potential use in treating respiratory diseases [].

(R) -1- [3 - ((R) -cyclohexyl-hydroxy-phenyl-methyl) -isoxazol-5-ylmethyl] -3- (4-fluoro-phenoxy) -1-azonia-bicyclo [2.2.2] octane X

Compound Description: This compound exhibits muscarinic receptor antagonist activity and has been investigated as a potential therapeutic for respiratory diseases [].

Ni-propyl-N- (4-fluorophenyl) -α- (5-trifluoromethyl-1,3,4-thiadiazol-2- yl-oxy) -acetamide (flufenacet) []

Compound Description: Flufenacet is a selective herbicide commonly used for pre-emergence weed control in various crops []. It effectively inhibits the germination and growth of weeds by disrupting their lipid biosynthesis pathway [].

Relevance: Although structurally distinct from 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-ethoxyphenyl)acetamide, Flufenacet's use in combination with other herbicides, specifically flupyrsulfuron-methyl-sodium [], demonstrates the potential for synergistic effects when combining structurally diverse molecules for enhanced weed control.

2-(2-methoxycarbonyl-phenylsulfonylaminocarbonyl)-4-methyl-5-propoxy-2 ,4-dihydro-3H-1,2,4-triazole-3-one []

Compound Description: This compound acts as a selective herbicide and is often formulated with safeners to enhance its safety and efficacy in controlling weeds in various crops []. It works by disrupting the biosynthesis of essential amino acids in susceptible plants, ultimately leading to their death [].

Properties

CAS Number

1029724-26-2

Product Name

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-ethoxyphenyl)acetamide

Molecular Formula

C21H28N4O3

Molecular Weight

384.48

InChI

InChI=1S/C21H28N4O3/c1-3-27-18-10-8-17(9-11-18)23-19(26)15-28-20-14-16(2)22-21(24-20)25-12-6-4-5-7-13-25/h8-11,14H,3-7,12-13,15H2,1-2H3,(H,23,26)

InChI Key

MGAWFJIEGIDWKJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.